molecular formula C39H72O5 B8111929 (S)-Glycerol 1,2-dioleate

(S)-Glycerol 1,2-dioleate

Cat. No. B8111929
M. Wt: 621.0 g/mol
InChI Key: AFSHUZFNMVJNKX-QNGWXLTQSA-N
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Description

(S)-Glycerol 1,2-dioleate is a useful research compound. Its molecular formula is C39H72O5 and its molecular weight is 621.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-Glycerol 1,2-dioleate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Glycerol 1,2-dioleate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biochemical and Pharmacokinetic Properties

Glycerol, including its derivatives like (S)-Glycerol 1,2-dioleate, plays a significant role in human metabolism. It serves as the structural backbone of triacylglycerol molecules and can be converted into a substrate for glycolysis. Its applications in research settings span over 60 years, including use in treatments for cerebral edema, intraocular hypertension, and other conditions (Robergs & Griffin, 1998).

Encapsulation Matrices for Antioxidants

(S)-Glycerol 1,2-dioleate has been investigated as part of encapsulation matrices for antioxidants. A study on soy phosphatidylcholine (SPC) and glycerol dioleate (GDO) mixtures explored their ability to encapsulate the antioxidant quercetin, demonstrating their effectiveness as liquid crystalline delivery vehicles (Linkeviciute et al., 2015).

Polymorphic Characteristics in Triacylglycerols

The polymorphic behavior of triacylglycerols, including compounds like (S)-Glycerol 1,2-dioleate, is a vital area of study. For instance, the crystallization and transformation of trioleoyl glycerol and 1,2-dioleoyl-3-rac-linoleoyl glycerol were analyzed, revealing multiple polymorphic forms and their dependence on thermal treatments (Bayés-García et al., 2013).

Role in Drug Delivery Systems

Research has also focused on the use of glycerol monooleate (a related compound) nanoparticles in drug delivery. Studies show their low toxicity, ability to carry high loads of conjugated compounds, and effectiveness in delivering drugs inside cells (Valente et al., 2018).

Glycerol Dioleate in In-Situ Gel Systems

Glycerol dioleate has been compared with other oil types in in-situ gel systems, indicating potential as a drug delivery system due to its different microstructure and stable drug release profile (Zhang et al., 2020).

Safety Assessments in Cosmetic Ingredients

Glycerol dioleate and related compounds have been assessed for safety as cosmetic ingredients. These assessments include evaluations of irritation, sensitization, and other potential toxic effects, highlighting their utility and safety in various cosmetic applications (International Journal of Toxicology, 2007).

properties

IUPAC Name

[(2S)-3-hydroxy-2-octadec-9-enoyloxypropyl] octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/t37-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSHUZFNMVJNKX-QNGWXLTQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H72O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Glycerol 1,2-dioleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.